
2-(2-Méthylpropoxy)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(2-Methylpropoxy)aniline and related compounds typically involves the reaction of anilines with alcohols or alkylating agents. For example, the ruthenium-catalysed synthesis of 2,3-disubstituted indoles from anilines and vicinal diols demonstrates the versatility of anilines in cyclocondensation reactions, producing water and dihydrogen as byproducts (Turský et al., 2010). Similarly, the complexation of 2-(methylthio)aniline with palladium(II) illustrates the reactivity of substituted anilines in catalyzing C-C coupling reactions (Rao et al., 2014).
Molecular Structure Analysis
Studies on molecular structure, such as spectroscopic (FT–IR and UV–Vis) and theoretical (HF and DFT) investigations, reveal detailed insights into the electronic and geometric configurations of aniline derivatives. For instance, the crystal structure analysis of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline provides comprehensive information on its molecular geometry, optimized using various computational methods (Ceylan et al., 2016).
Chemical Reactions and Properties
Aniline derivatives participate in a wide range of chemical reactions, showcasing their versatile chemical properties. For example, the synthesis of photoreceptor-grade anilide couplers from 2-hydroxy-11H-benzo(a)carbazole-3-carboxylic acid demonstrates the ability of aniline compounds to undergo condensation reactions to form high-purity anilides useful in the production of azo pigments (Law et al., 1993).
Physical Properties Analysis
The physical properties of 2-(2-Methylpropoxy)aniline derivatives, such as solubility, morphology, and electrical conductivity, are crucial for their applications in materials science. For example, the study on copolymers of 2-[(2E)-1-methyl-2-buten-1-yl]aniline and aniline reveals significant improvements in solubility and changes in morphology with the introduction of substituted aniline into the polymer chain (Andriianova et al., 2019).
Chemical Properties Analysis
The chemical properties of aniline derivatives, including reactivity, catalytic efficiency, and selectivity in various reactions, are essential for their utility in chemical synthesis and industrial applications. Methylation reactions, for example, have been extensively studied to understand the alkylation mechanisms and product selectivity of aniline compounds (Shaikh et al., 1998).
Applications De Recherche Scientifique
Médicaments anticancéreux
“2-(2-Méthylpropoxy)aniline” est utilisé dans la conception, la synthèse et l'évaluation de plusieurs dérivés de pyrimidine d'aniline 2-substitués en tant qu'inhibiteurs duaux très puissants des kinases Mer et c-Met pour un traitement tumoral efficace . Ces kinases sont souvent surexprimées dans diverses tumeurs, ce qui en fait des cibles idéales pour le développement de médicaments anticancéreux .
Polymères conducteurs
Le composé est utilisé dans la synthèse mécanochimique des polyanilines, qui sont des polymères conducteurs . Ces polymères ont un large éventail d'applications technologiques, notamment le blindage électromagnétique, l'électrochromie, la thérapie photothermique antitumorale/antibactérienne, les actionneurs électromagnétiques, les matériaux d'électrodes des batteries, les supercondensateurs, l'électronique flexible, les hydrogels conducteurs, les échangeurs d'ions pilotés électrochimiquement, les nanoparticules fluorescentes et les capteurs électrochimiques .
Nanocomposites
“this compound” est utilisé dans la production de nanocomposites par polymérisation mécanochimique d'anilines avec différents nanomatériaux tels que les argiles poreuses, le graphène, les nanotubes de carbone, les nanoparticules métalliques et d'oxydes .
Hydrogels
Le composé est utilisé dans la synthèse d'hydrogels à base de polyaniline . Ces hydrogels possèdent des propriétés physicochimiques et physico-mécaniques remarquables, ce qui les rend utiles dans diverses applications .
Propriétés
IUPAC Name |
2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVXNNKOFAIRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545950 | |
| Record name | 2-(2-Methylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104065-95-4 | |
| Record name | 2-(2-Methylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methylpropoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



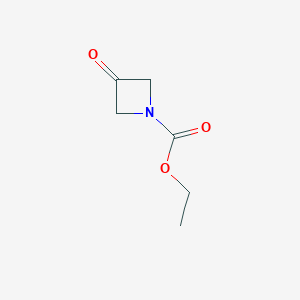
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
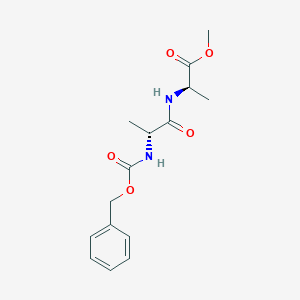
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)


![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
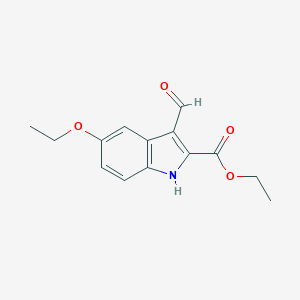
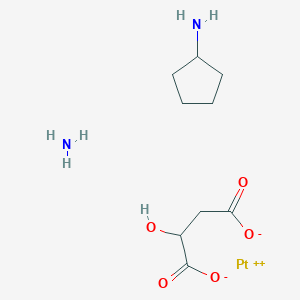

![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
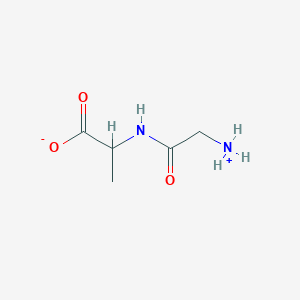
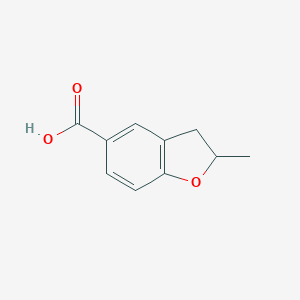
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)